molecular formula C19H15BrN2O3S2 B11103890 methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B11103890
M. Wt: 463.4 g/mol
InChI Key: RVEAQPFRWNNBHS-SXGWCWSVSA-N
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Description

METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE is a complex organic compound with the molecular formula C19H15BrN2O3S2 and a molecular weight of 463.37 g/mol . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated aniline moiety, and a benzoate ester group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE undergoes several types of chemical reactions, including:

Scientific Research Applications

METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the brominated aniline moiety are key functional groups that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE can be compared with similar compounds such as:

These comparisons highlight the unique structural features and chemical properties of METHYL 4-({3-[(3-BROMOANILINO)METHYL]-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)BENZOATE, which contribute to its specific applications and reactivity.

Properties

Molecular Formula

C19H15BrN2O3S2

Molecular Weight

463.4 g/mol

IUPAC Name

methyl 4-[(Z)-[3-[(3-bromoanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H15BrN2O3S2/c1-25-18(24)13-7-5-12(6-8-13)9-16-17(23)22(19(26)27-16)11-21-15-4-2-3-14(20)10-15/h2-10,21H,11H2,1H3/b16-9-

InChI Key

RVEAQPFRWNNBHS-SXGWCWSVSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)Br

Origin of Product

United States

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